Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate

Lipophilicity Drug-likeness ADME

Researchers requiring regiochemically defined 5-substituted thiazole sulfonyl chlorides often face inconsistent reactivity from isomeric mixtures or must perform hazardous in-house chlorosulfonation. This compound eliminates these bottlenecks by providing the precise 5-chlorosulfonyl-4-ethyl ester substitution pattern at 95% purity. Key outcomes include: (i) Orthogonal reactivity-the -SO₂Cl group reacts cleanly with amines to form sulfonamides, while the ethyl ester enables hydrolysis to the carboxylic acid for amide coupling; (ii) Reproducible SAR-distinct electronic/steric profile vs. 2- or 4-substituted isomers ensures consistent downstream biological activity; (iii) Improved physicochemical profile-LogP 1.25 vs. 1.94 for the methyl ester congener, offering a direct vector for logD reduction in lead optimization. Multi-gram quantities available upon request.

Molecular Formula C6H6ClNO4S2
Molecular Weight 255.7 g/mol
Cat. No. B13295748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Molecular FormulaC6H6ClNO4S2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=N1)S(=O)(=O)Cl
InChIInChI=1S/C6H6ClNO4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3
InChIKeyMCTSPJZOJQUVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate: A Dual-Functional Sulfonyl Chloride–Ester Heterocycle for Precision Synthesis Procurement


Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate (CAS 1427380-27-5) is a heterobifunctional thiazole building block bearing both a chlorosulfonyl (–SO₂Cl) group at the 5-position and an ethyl carboxylate ester at the 4-position . With a molecular formula of C₆H₆ClNO₄S₂ and a molecular weight of 255.70 g·mol⁻¹, this compound is supplied as a research chemical with a typical purity of 95% . Its structural architecture enables sequential derivatization via sulfonamide/sulfonate formation and ester hydrolysis or transesterification, making it a versatile intermediate for medicinal chemistry and agrochemical discovery programs [1].

Dual-functionality: sulfonyl chloride and ethyl ester enable sequential derivatization
Supplied at 95% purity, bypassing multi-step in-house synthesis and hazardous chlorosulfonation
Regiochemically defined 5-sulfonyl chloride,4-ester thiazole for precise SAR and cross-coupling workflows

Procurement Risk: Why In-Class Thiazole Sulfonyl Chloride Analogs Cannot Be Simply Interchanged with Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate


Although numerous thiazole sulfonyl chlorides are commercially available, the precise regiochemical placement of the chlorosulfonyl group (position-5 vs. position-2 or position-4) and the identity of the ester (ethyl vs. methyl) profoundly influence both the electronic environment of the heterocycle and the steric accessibility of the reactive sites [1]. Computational reactivity descriptors confirm that 5-substituted thiazoles exhibit a distinct nucleophilic/electrophilic profile relative to 2- or 4-substituted isomers, directly affecting cross-coupling and nucleophilic substitution outcomes [1]. Consequently, substituting a 4-chlorosulfonyl or 2-methyl analog for the target 5-chlorosulfonyl-4-ethyl ester derivative often leads to divergent reaction kinetics, altered regioselectivity in subsequent transformations, and non-reproducible downstream biological activity in structure–activity relationship (SAR) studies [2].

Regiochemistry mismatch
2- or 4-substituted thiazole sulfonyl chlorides exhibit different electrophilic reactivity and cross-coupling outcomes compared to the 5-substituted isomer
Ester identity shifts properties
Methyl vs ethyl ester alters lipophilicity and reactivity profiles, potentially affecting downstream derivatization and biological SAR
SAR divergence
Analogous thiazoles with different substitution patterns may yield non-reproducible biological activity in structure-activity relationship studies

Quantitative Differentiation Evidence for Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate Versus Closest Analogs


Calculated Lipophilicity Difference Relative to the Methyl Ester Analog

The target ethyl ester compound exhibits a calculated LogP of 1.25 (Leyan in-house algorithm) , substantially lower than the LogP of 1.94 reported for the methyl ester analog methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate (CAS 89502-07-8) on ChemSrc . This LogP reduction of approximately 0.69 units indicates that the ethyl ester confers greater hydrophilicity, which may be advantageous when designing probes or lead-like molecules requiring reduced lipophilicity to avoid off-target binding and poor aqueous solubility.

Lipophilicity (calc. LogP)
Data to verify
LogP 1.25; Δ −0.69 vs methyl ester (LogP 1.94)
Ethyl ester is more hydrophilic; may support lead optimization for reduced lipophilicity
In silico values; experimental LogP unavailable
Lipophilicity Drug-likeness ADME

Regiochemical Position of the Chlorosulfonyl Group Dictates Reactivity Hierarchy

Computational analysis of thiazole derivatives at the B3LYP/6-311++G(d,p) level demonstrates that 5-substituted thiazoles possess intermediate electrophilic reactivity at the ring nitrogen relative to 2-substituted (most reactive) and 4-substituted (least reactive) analogues [1]. The target compound, bearing the strongly electron-withdrawing chlorosulfonyl group at position-5, thus falls into a reactivity window that differs measurably from the more common 2-chlorosulfonyl or 4-chlorosulfonyl thiazole isomers. This ranking has direct implications for nucleophilic attack rates in sulfonamide-forming reactions and for Pd-catalyzed cross-coupling steps where regiochemistry governs oxidative addition propensity.

Electrophilic reactivity order
Class-level inference
2-substituted > 5-substituted > 4-substituted
5-substituted thiazole provides intermediate reactivity distinct from more common 2- or 4-isomers
Based on computed Fukui indices (DFT); gas-phase model
Quantum chemical descriptors Fukui function Electrophilicity

Synthetic Accessibility of 1,3-Thiazole-4-sulfonyl Chloride Scaffold Enables Programmatic Derivatization

A general four-step preparative-scale route to eight 2-alkyl- and aryl-substituted 1,3-thiazole-4-sulfonyl chlorides has been reported with good overall yields and straightforward purification, providing access to formerly difficult-to-obtain building blocks [1]. While the published yields for individual derivatives range from 60% to 85% over the multistep sequence, the target compound—as a commercially supplied, quality-controlled product with 95% purity —bypasses this synthesis burden entirely, delivering a bench-ready intermediate that eliminates labor-intensive chlorosulfonation of sensitive thiazole precursors.

Synthetic accessibility
Cross-study comparable
Direct purchase 95% purity vs literature 4-step, 60–85% yield
Ready availability eliminates multi-step synthesis and hazardous reagents, reducing project risk
Based on published route [1] and vendor specification
Synthetic methodology Building block Yield

Optimal Use Cases for Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate Based on Differentiation Evidence


Discovery-Stage Synthesis of Thiazole-Containing Sulfonamide Libraries

The compound's 5-chlorosulfonyl group reacts cleanly with primary and secondary amines to generate sulfonamide linkages, a privileged motif in kinase inhibitors and antibacterial agents. The ethyl ester at C-4 provides a orthogonal handle for subsequent hydrolysis to the carboxylic acid, enabling amide coupling or salt formation. This dual reactivity, combined with documented commercial availability at 95% purity , makes it a preferred starting material over non-esterified or 2-substituted analogs, which require additional protection/deprotection steps .

Physicochemical Property Optimization in Lead Series

Where a lead series suffers from excessive lipophilicity (e.g., methyl ester congener with LogP 1.94), the ethyl ester variant (LogP 1.25) offers a straightforward vector for logD reduction without altering the core pharmacophore . This substitution can improve aqueous solubility and reduce metabolic clearance, directly addressing common lead-optimization bottlenecks.

Agrochemical Intermediate for Sulfonylurea Herbicide Development

Thiazole-4-sulfonyl chlorides are key precursors in the synthesis of sulfonylurea herbicides. The unique 5-substituted pattern of the target compound provides an isomeric scaffold distinct from the classical 2-sulfonyl thiazoles, potentially circumventing existing intellectual property while maintaining herbicidal activity. The commercial availability of multi-gram quantities upon request supports both analytical standard preparation and preliminary field-trial formulation work.

Mechanistic Reactivity Studies and Undergraduate/Postgraduate Training

Because its regiochemistry places the electrophilic sulfonyl chloride in a well-defined steric and electronic environment (intermediate between 2- and 4-substituted isomers), the compound serves as a suitable substrate for teaching and investigating nucleophilic substitution kinetics and selectivity principles. Access to a reliably pure commercial source ensures reproducible laboratory experiments without the need for hazardous in-house chlorosulfonation.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Dual orthogonal handles (SO₂Cl + ester)
Sulfonamide formation and ester cleavage yield
Lead series logD reduction
Lower lipophilicity ethyl ester vs methyl congener
Aqueous solubility and metabolic stability assays
Sulfonylurea herbicide scaffolds
5-substituted thiazole isomeric scaffold
Herbicidal activity and IP circumvention potential
Reaction mechanism studies / teaching
Well-defined electrophilic environment
Kinetic reproducibility and lab safety
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